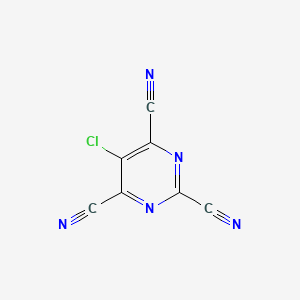
5-Chloropyrimidine-2,4,6-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropyrimidine-2,4,6-tricarbonitrile is a heterocyclic organic compound with the molecular formula C7HClN4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrimidine-2,4,6-tricarbonitrile typically involves the nucleophilic substitution of halogenated pyrimidines. One common method starts with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes a series of reactions including nucleophilic displacement, oxidation, and chlorination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloropyrimidine-2,4,6-tricarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and nitrogen-centered nucleophiles.
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with amines can yield 4-amino derivatives .
Aplicaciones Científicas De Investigación
5-Chloropyrimidine-2,4,6-tricarbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules, including potential anti-inflammatory and antiviral agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of nucleic acid analogs and enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 5-Chloropyrimidine-2,4,6-tricarbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivatives and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: Similar in structure but contains fluorine atoms instead of nitrile groups.
4,5,6-Trichloropyrimidine-2-carbonitrile: Another chlorinated pyrimidine derivative with different substitution patterns.
Uniqueness
5-Chloropyrimidine-2,4,6-tricarbonitrile is unique due to its tricarbonitrile substitution, which imparts distinct electronic properties and reactivity compared to other pyrimidine derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specialized functions .
Propiedades
Número CAS |
139444-93-2 |
|---|---|
Fórmula molecular |
C7ClN5 |
Peso molecular |
189.56 g/mol |
Nombre IUPAC |
5-chloropyrimidine-2,4,6-tricarbonitrile |
InChI |
InChI=1S/C7ClN5/c8-7-4(1-9)12-6(3-11)13-5(7)2-10 |
Clave InChI |
GPUVZUFBNCWSQQ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(=NC(=N1)C#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



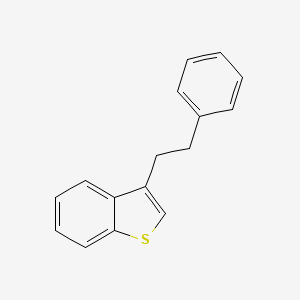
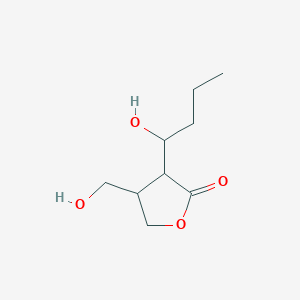
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
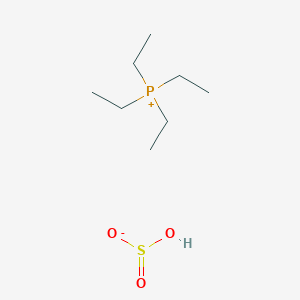
![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)

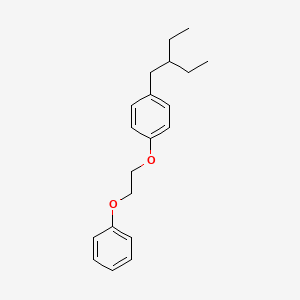
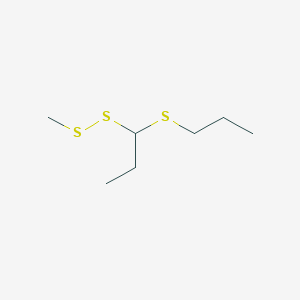
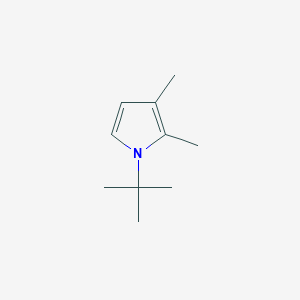
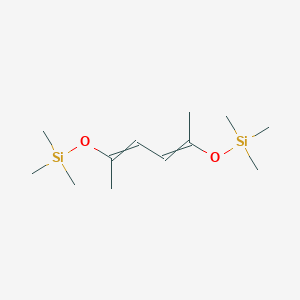
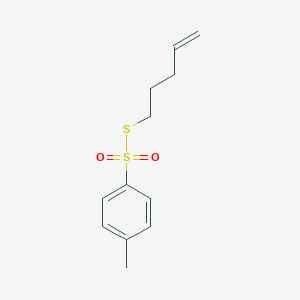
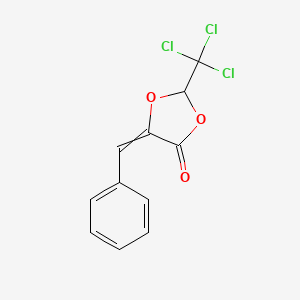
![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)
